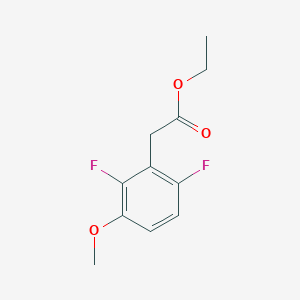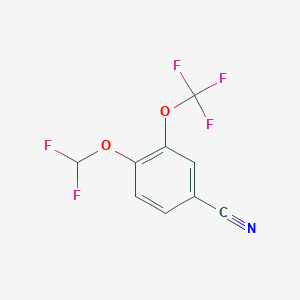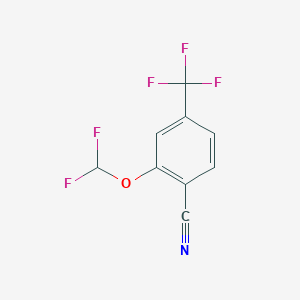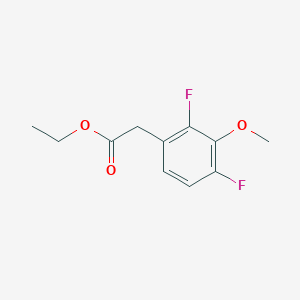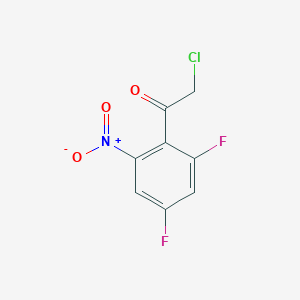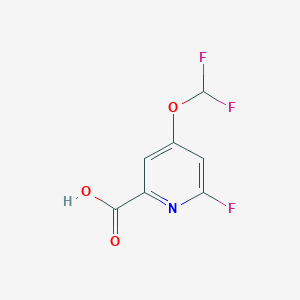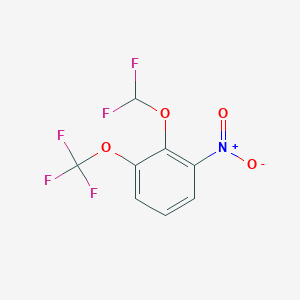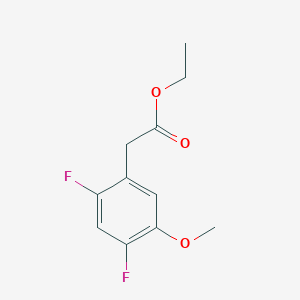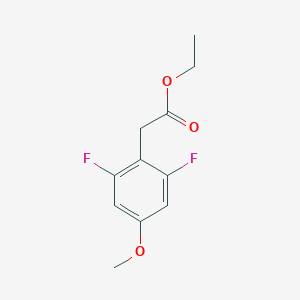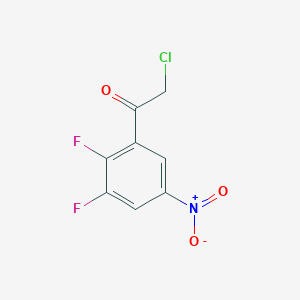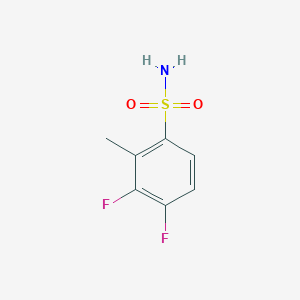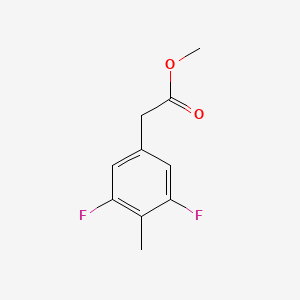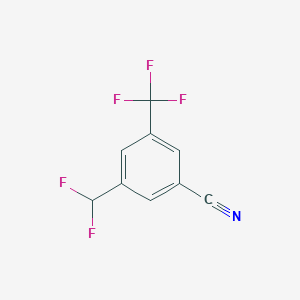
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile
Descripción general
Descripción
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by the presence of difluoromethyl and trifluoromethyl groups on a benzonitrile core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties imparted by the fluorine atoms.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The compound can be synthesized through halogenation of the corresponding benzonitrile followed by substitution reactions to introduce the difluoromethyl and trifluoromethyl groups.
Difluoromethylation Reactions: Difluoromethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Trifluoromethylation Reactions: Trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and substitution reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the nitrile group to a primary amine.
Substitution Reactions: Substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like DAST for difluoromethylation and TMS-CF3 for trifluoromethylation.
Major Products Formed:
Oxidation Products: 3-Difluoromethyl-5-(trifluoromethyl)benzoic acid.
Reduction Products: 3-Difluoromethyl-5-(trifluoromethyl)benzylamine.
Substitution Products: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its fluorinated structure.
Medicine: It is explored for its potential pharmacological properties, including its use in drug design and development.
Industry: The compound is employed in the production of agrochemicals and advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and lipophilicity, making it effective in various biological and chemical processes.
Comparación Con Compuestos Similares
3-Fluoro-5-(trifluoromethyl)benzonitrile
3,5-Bis(trifluoromethyl)benzonitrile
3-Difluoromethyl-5-(fluoromethyl)benzonitrile
Uniqueness: 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile stands out due to its specific arrangement of fluorine atoms, which provides unique chemical and physical properties compared to its similar counterparts. This arrangement enhances its reactivity and stability, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)6-1-5(4-15)2-7(3-6)9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJINVMYPCVINSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


